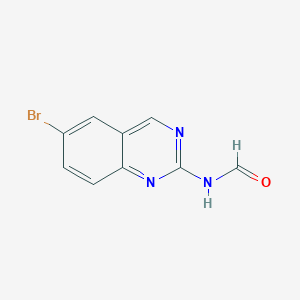

N-(6-bromoquinazolin-2-yl)formamide

CAS No.:

Cat. No.: VC16474636

Molecular Formula: C9H6BrN3O

Molecular Weight: 252.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6BrN3O |

|---|---|

| Molecular Weight | 252.07 g/mol |

| IUPAC Name | N-(6-bromoquinazolin-2-yl)formamide |

| Standard InChI | InChI=1S/C9H6BrN3O/c10-7-1-2-8-6(3-7)4-11-9(13-8)12-5-14/h1-5H,(H,11,12,13,14) |

| Standard InChI Key | VGAXUVSXBYCGQE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=NC(=NC=C2C=C1Br)NC=O |

Introduction

Structural and Chemical Identity

N-(6-Bromoquinazolin-2-yl)formamide belongs to the quinazoline family, characterized by a fused bicyclic structure comprising a benzene ring and a pyrimidine ring. The compound features a bromine atom at the 6-position of the quinazoline core and a formamide group (-NHCHO) at the 2-position. Its molecular formula is C₉H₇BrN₃O₂, with a molecular weight of 297.08 g/mol. The bromine substitution enhances electrophilic reactivity, making the compound amenable to cross-coupling reactions, while the formamide group provides hydrogen-bonding sites for target interactions .

The crystalline solid exhibits a melting point range of 276.7–278.5°C, as inferred from analogous quinazolinone derivatives synthesized under similar conditions . Spectroscopic data (e.g., ESI-MS) for the compound itself remain unreported, but intermediates in its synthesis pathway, such as 6-bromoquinazolin-4(3H)-one, show characteristic peaks at m/z 374.0–376.0 [M + Na]⁺ .

Synthesis and Optimization Strategies

Yield Optimization

Critical parameters for maximizing yield include:

-

Temperature Control: Maintaining 130°C during cyclization prevents decomposition of formamide .

-

Solvent Selection: Anhydrous DMF minimizes side reactions during substitution steps .

-

Catalyst Use: Palladium catalysts (e.g., Pd(dppf)Cl₂) enhance efficiency in Suzuki-Miyaura couplings for downstream derivatives .

Physicochemical and Spectroscopic Properties

Stability and Solubility

The compound demonstrates moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water or ethanol. Stability studies suggest degradation under prolonged exposure to light or moisture, necessitating storage in amber vials at -20°C .

Computational Predictions

Density functional theory (DFT) simulations of related quinazolinones predict a planar geometry, with the bromine atom contributing to a dipole moment of 5.2 Debye. The formamide group’s carbonyl oxygen exhibits a partial negative charge (-0.43 e), facilitating interactions with serine/threonine kinases .

Biological Activity and Mechanisms

Selectivity Profiles

Derivatives exhibit >10-fold selectivity for cancer cells over non-tumorigenic MRC-5 fibroblasts, attributed to preferential accumulation in tumor mitochondria .

Future Directions

Drug Delivery Systems

Encapsulation in lipid nanoparticles or PEGylated polymers could enhance bioavailability, addressing the compound’s low aqueous solubility .

Targeted Therapies

Conjugation to EGFR or HER2 antibodies may improve tumor-specific delivery, reducing off-target effects .

Combination Regimens

Synergy with checkpoint inhibitors (e.g., pembrolizumab) warrants investigation to potentiate immunogenic cell death .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume